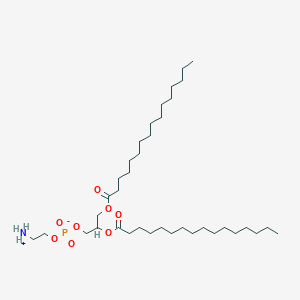

1,2-Dipalmitoyl-rac-glycéro-3-phosphoéthanolamine

Vue d'ensemble

Description

Le cisconazole est un composé chimique de formule moléculaire C19H15F3N2OS. Il est connu pour ses propriétés antifongiques et est utilisé dans diverses applications médicales et industrielles. Le composé fait partie de la classe des azoles antifongiques, qui sont connus pour leur capacité à inhiber la croissance des champignons en interférant avec la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques .

Applications De Recherche Scientifique

Le cisconazole a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour son activité antifongique et ses effets sur les membranes cellulaires fongiques.

Médecine : Utilisé dans le traitement des infections fongiques, en particulier celles causées par des espèces de Candida.

Industrie : Employé dans la formulation de revêtements et de matériaux antifongiques.

5. Mécanisme d'action

Le cisconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol. L'ergostérol est un composant crucial des membranes cellulaires fongiques, et son inhibition conduit à une augmentation de la perméabilité membranaire et, finalement, à la mort cellulaire. Les cibles moléculaires du cisconazole comprennent la famille des enzymes du cytochrome P450, en particulier CYP51, qui est responsable de la déméthylation du lanostérol .

Mécanisme D'action

Target of Action

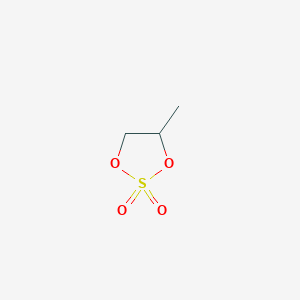

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid . Its primary targets are the cell membranes where it is a lipid component . Phospholipids like DPPE play a crucial role in maintaining the structural integrity of cell membranes and participate in various cellular functions.

Mode of Action

DPPE interacts with its targets, the cell membranes, by integrating into the lipid bilayer. The phosphocholine head of DPPE is sensitive to electric charges at the membrane surface when bound to pure phospholipids . This interaction can lead to changes in the membrane’s properties, such as its fluidity and permeability.

Biochemical Pathways

They can also serve as surfactants on lung alveolar membranes .

Result of Action

The molecular and cellular effects of DPPE’s action are largely dependent on its role as a component of cell membranes. By integrating into the lipid bilayer, DPPE can influence the membrane’s properties and, consequently, the cell’s functions. For instance, DPPE incorporated in small unilamellar vesicles provides protection against infection by vaccinia virus .

Action Environment

The action, efficacy, and stability of DPPE can be influenced by various environmental factors. For example, the presence of charged ions in the solution can shift the nitrogen cation away from a lack of positive charge or towards a positive charge in solution . Temperature can also affect the fluidity of the cell membrane and thus the function of DPPE. Furthermore, the pH of the environment could potentially influence the ionization state of DPPE, altering its interactions with the cell membrane.

Analyse Biochimique

Biochemical Properties

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in various biochemical reactions, particularly those related to membrane dynamics. It interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a role in membrane fusion and the formation of lipid rafts, which are microdomains within the cell membrane that organize the assembly of signaling molecules, influence membrane fluidity, and regulate neurotransmission . The compound’s interaction with membrane proteins can influence and regulate their activity, making it a valuable tool in the study of membrane protein structure and function .

Cellular Effects

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. By integrating into liposomes, it mimics the lipid-rich surroundings of cellular membranes, thereby affecting the behavior of membrane-bound proteins and receptors . This compound can also impact the formation of lipid rafts, which play a critical role in cell signaling and membrane trafficking .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine exerts its effects through several mechanisms. It forms stable bilayers that simulate natural cell membranes, providing a model system for studying membrane dynamics . The compound’s interaction with membrane proteins can lead to changes in their conformation and activity, influencing various cellular processes. Additionally, it can affect the organization of lipid rafts, thereby modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine can change over time. The compound is generally stable when stored at -20°C, but its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that it can maintain its structural integrity and functional properties over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine vary with different dosages in animal models. At lower doses, it can effectively mimic natural cell membranes without causing significant toxicity . At higher doses, it may lead to adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.

Metabolic Pathways

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s role in membrane dynamics also affects the distribution and turnover of lipids within cells, contributing to overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on membrane structure and function . The compound’s ability to integrate into lipid bilayers also influences its accumulation and distribution within cells .

Subcellular Localization

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is critical for its role in membrane dynamics and cellular signaling .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du cisconazole implique plusieurs étapes, en commençant par la préparation des composés intermédiaires clés. Une méthode courante implique la réaction du chlorure de 2,4-dichlorobenzyl avec le 1H-1,2,4-triazole en présence d'une base telle que l'hydroxyde de sodium. Cette réaction produit le 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, qui est ensuite réagi avec le chlorure de 2,4-difluorobenzyl dans des conditions similaires pour produire le cisconazole .

Méthodes de production industrielle : La production industrielle du cisconazole implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure. L'utilisation de techniques avancées telles que la cristallisation par fluide supercritique peut améliorer la biodisponibilité et la stabilité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le cisconazole subit diverses réactions chimiques, notamment :

Oxydation : Le cisconazole peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit en ses alcools et amines correspondants.

Substitution : Le cisconazole peut subir des réactions de substitution nucléophile, en particulier au niveau des positions benzyliques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que l'azoture de sodium et le cyanure de potassium peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Alcools et amines.

Substitution : Azides et nitriles.

Comparaison Avec Des Composés Similaires

Le cisconazole est similaire à d'autres agents antifongiques azolés tels que le miconazole, l'isoconazole et l'éconazole. Il possède des propriétés uniques qui le distinguent de ces composés :

Miconazole : Mécanisme d'action similaire mais structure moléculaire et spectre d'activité différents.

Isoconazole : Activité antifongique comparable mais propriétés pharmacocinétiques différentes.

Econazole : Utilisations thérapeutiques similaires mais profils de stabilité chimique et de solubilité différents .

Liste des composés similaires :

- Miconazole

- Isoconazole

- Econazole

- Tioconazole

La combinaison unique de stabilité chimique, de solubilité et d'activité antifongique du cisconazole en fait un composé précieux dans les applications médicales et industrielles.

Propriétés

IUPAC Name |

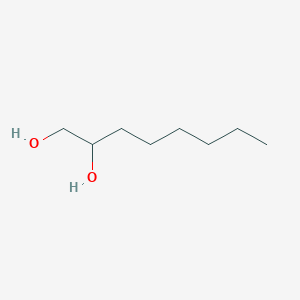

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDGVPOSSLUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016031 | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5681-36-7 | |

| Record name | Dipalmitoylphosphatidylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5681-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylcephaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)